molecular formula C19H29BN2O3 B1422158 4-(4-Methylpiperazinocarbonyl)methylphenylboronic acid, pinacol ester CAS No. 1010104-30-9

4-(4-Methylpiperazinocarbonyl)methylphenylboronic acid, pinacol ester

Cat. No. B1422158
M. Wt: 344.3 g/mol
InChI Key: CDLWYEGACFMAKG-UHFFFAOYSA-N
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Description

“4-(4-Methylpiperazinocarbonyl)methylphenylboronic acid, pinacol ester” is a chemical compound with the CAS Number: 1010104-30-9 . It has a molecular weight of 344.26 and its IUPAC name is 1-methyl-4-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetyl}piperazine . The compound is typically stored in a refrigerated environment .


Synthesis Analysis

The compound is often used in Suzuki–Miyaura coupling reactions . This is a type of cross-coupling reaction, which is widely applied for forming carbon-carbon bonds . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The InChI code for the compound is 1S/C19H29BN2O3/c1-18(2)19(3,4)25-20(24-18)16-8-6-15(7-9-16)14-17(23)22-12-10-21(5)11-13-22/h6-9H,10-14H2,1-5H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 344.26 . It is typically stored in a refrigerated environment to maintain its stability .

Scientific Research Applications

Phosphorescence Properties

Arylboronic esters, including 4-(4-Methylpiperazinocarbonyl)methylphenylboronic acid, pinacol ester, have been found to exhibit phosphorescence in the solid state at room temperature. This discovery is significant as it challenges the general notion that phosphorescent organic molecules require heavy atoms and/or carbonyl groups for efficient generation of a triplet excited state. Theoretical calculations suggest an out-of-plane distortion in the excited state responsible for this phosphorescence. The properties of these esters are influenced by solid-state molecular packing rather than the patterns and numbers of boron substituents on the aryl units (Shoji et al., 2017).

Suzuki Cross-Coupling Reactions

Phenylboronic acid bis-pinacol ester, related to 4-(4-Methylpiperazinocarbonyl)methylphenylboronic acid, pinacol ester, has been utilized in Suzuki cross-coupling reactions. These reactions proceed smoothly even with sterically hindered aryl halides, producing symmetrical terphenyls often in quantitative yields (Chaumeil et al., 2002).

Hydrogen Peroxide-Cleavable Polymers

The synthesis of hydrogen peroxide-cleavable poly(ester-amide)s incorporating phenylboronic acid pinacol ester has been reported. These polymers undergo complete degradation in aqueous medium through sequential oxidation and self-immolative elimination. They demonstrate potential as hydrogen peroxide-responsive delivery vehicles (Cui et al., 2017).

Synthesis of Unsymmetrical 1,3-Dienes

Palladium-catalyzed cross-coupling reactions using 1-alkenylboronic acid pinacol esters, related to the compound , have been carried out for the synthesis of unsymmetrical 1,3-dienes. This method achieved high yields with complete retention of configuration of the double bonds (Takagi et al., 2002).

Safety And Hazards

The compound is associated with certain hazards. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Therefore, precautionary measures such as avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing with plenty of water (P302 + P352) should be taken .

Future Directions

While specific future directions for this compound are not mentioned in the search results, its use in Suzuki–Miyaura coupling reactions suggests potential applications in the synthesis of various organic compounds . As research in this area continues, new applications and methods of synthesis involving this compound may be discovered.

properties

IUPAC Name

1-(4-methylpiperazin-1-yl)-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29BN2O3/c1-18(2)19(3,4)25-20(24-18)16-8-6-15(7-9-16)14-17(23)22-12-10-21(5)11-13-22/h6-9H,10-14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDLWYEGACFMAKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(=O)N3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682391
Record name 1-(4-Methylpiperazin-1-yl)-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methylpiperazinocarbonyl)methylphenylboronic acid, pinacol ester

CAS RN

1010104-30-9
Record name 1-(4-Methylpiperazin-1-yl)-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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